molecular formula C13H18Cl2N2 B5732717 1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane

1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B5732717
M. Wt: 273.20 g/mol
InChI Key: CYYNOFPULKEZMR-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to control reaction parameters more precisely, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The diazepane ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2,4-dichlorophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(2,6-difluorophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(2,6-dichlorophenyl)methyl]-4-ethyl-1,4-diazepane

Uniqueness: 1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane is unique due to the specific positioning of the dichlorophenyl group and the methyl substitution on the diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNOFPULKEZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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